N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide
CAS No.: 1169961-53-8
Cat. No.: VC11979821
Molecular Formula: C16H15ClN4OS
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1169961-53-8 |
|---|---|
| Molecular Formula | C16H15ClN4OS |
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C16H15ClN4OS/c17-12-3-1-4-13-14(12)19-16(23-13)21(15(22)11-5-6-11)10-9-20-8-2-7-18-20/h1-4,7-8,11H,5-6,9-10H2 |
| Standard InChI Key | DOJRAVXNVOBKIN-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
| Canonical SMILES | C1CC1C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Introduction
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide is a complex organic compound featuring a benzothiazole moiety, a pyrazole ring, and a cyclopropane carboxamide group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. Despite the lack of specific information on this compound in the provided search results, its structural components suggest potential applications in pharmaceuticals and biological research.
Structural Features
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Benzothiazole Moiety: Known for its biological activity, the benzothiazole ring is a common feature in many pharmaceutical compounds. It often interacts with enzymes and receptors, potentially inhibiting their activity.
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Pyrazole Ring: The pyrazole component can contribute to the compound's reactivity and biological activity. Pyrazoles are often involved in medicinal chemistry due to their pharmacological properties.
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Cyclopropane Carboxamide Group: This group adds to the compound's structural complexity and may influence its solubility and pharmacokinetic properties.
Synthesis
The synthesis of such compounds typically involves multiple organic reactions. Common steps include:
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Condensation Reactions: To form the amide bond between the benzothiazole and cyclopropane carboxamide.
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Alkylation Reactions: To introduce the pyrazole-ethyl moiety.
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Purification Techniques: Such as chromatography to ensure high purity.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Benzothiazole derivative, cyclopropane carboxylic acid, coupling reagent | Solvent: DMF or DCM, Temperature: Room temperature to reflux |
| 2 | Alkylation | Pyrazole-ethyl halide, base (e.g., NaH) | Solvent: THF or DMF, Temperature: 0°C to room temperature |
Potential Applications
Given its structural features, N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]cyclopropanecarboxamide may have potential applications in:
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Pharmaceuticals: As a therapeutic agent due to its heterocyclic structure.
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Biological Research: For studying interactions with biological targets.
Research Findings
While specific research findings on this compound are not available, related compounds with benzothiazole and pyrazole moieties have shown promising biological activities, including antimicrobial and anticancer properties .
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